Triethylstibine Requires Lower V/III Ratio Than Trimethylantimony for Equivalent InSb Film Quality in LP-MOVPE
In a direct head-to-head comparison under identical LP-MOVPE growth conditions (200 hPa total pressure, ~2.5 μm layer thickness), triethylstibine (TESb) and trimethylantimony (TMSb) both produced InSb epitaxial layers with maximum electron mobilities of 58,000 cm²/V·s and intrinsic carrier concentrations of 2×10¹⁶ cm⁻³ at 300 K [1]. However, TESb's lower thermal stability enabled high-quality growth at reduced V/III ratios, resulting in lower consumption of the Sb precursor material. The study explicitly concludes that this lower V/III ratio requirement makes TESb preferable to TMSb for the growth of high-quality InSb material by LP-MOVPE [1]. This represents a quantifiable process economics advantage without compromising film quality.
| Evidence Dimension | Electron mobility of InSb epitaxial layers (300 K) and precursor consumption efficiency |
|---|---|
| Target Compound Data | 58,000 cm²/V·s electron mobility; n = 2×10¹⁶ cm⁻³; lower V/III ratio required due to lower thermal stability |
| Comparator Or Baseline | TMSb: 58,000 cm²/V·s electron mobility; n = 2×10¹⁶ cm⁻³; higher V/III ratio required due to higher thermal stability |
| Quantified Difference | Equivalent film quality (no statistical difference) but with reduced Sb precursor consumption for TESb |
| Conditions | LP-MOVPE at 200 hPa total pressure; TMIn as In source; GaAs substrate; layer thickness ~2.5 μm |
Why This Matters
For industrial procurement, reduced V/III ratio translates directly to lower precursor consumption per wafer, decreasing operating costs without sacrificing device-quality material specifications.
- [1] Behet, M., et al. Journal of Crystal Growth, 1994, 135, 434-440. Comparative study on the low pressure metalorganic vapor phase epitaxial growth of InSb on GaAs with trimethylantimony and triethylantimony as Sb precursors. View Source
